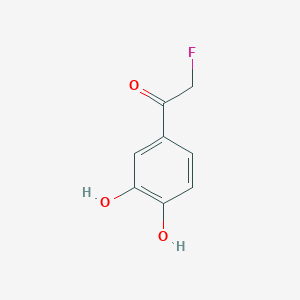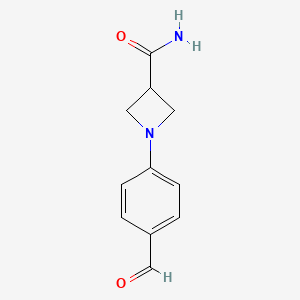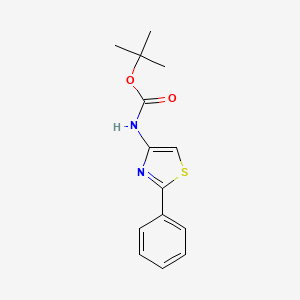
Benzyl (2-(methylsulfinyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(methylsulfinyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a methylsulfinyl group attached to a phenyl ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-(methylsulfinyl)phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methylsulfinyl)aniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (2-(methylsulfinyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of benzyl (2-(methylsulfonyl)phenyl)carbamate.
Reduction: Formation of benzyl (2-(methylsulfinyl)phenyl)amine.
Substitution: Formation of various substituted benzyl (2-(methylsulfinyl)phenyl)carbamates.
Applications De Recherche Scientifique
Benzyl (2-(methylsulfinyl)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl (2-(methylsulfinyl)phenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the methylsulfinyl group can enhance its binding affinity and specificity towards certain enzymes. Additionally, the carbamate group can undergo hydrolysis, releasing the active amine that can interact with various biological targets.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Lacks the methylsulfinyl group, making it less specific in its interactions.
Phenyl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Methyl carbamate: A simpler structure with different chemical properties and applications.
Uniqueness: Benzyl (2-(methylsulfinyl)phenyl)carbamate is unique due to the presence of both the benzyl and methylsulfinyl groups. These functional groups confer specific chemical and biological properties, making it a versatile compound for various applications. Its ability to act as a protecting group, enzyme inhibitor, and potential therapeutic agent highlights its multifaceted nature.
Propriétés
Formule moléculaire |
C15H15NO3S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
benzyl N-(2-methylsulfinylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO3S/c1-20(18)14-10-6-5-9-13(14)16-15(17)19-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
NAMLGVQDKONVSX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)









![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
